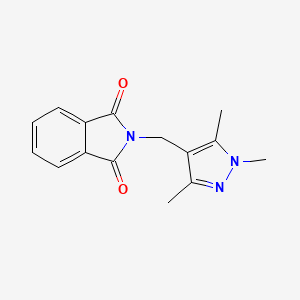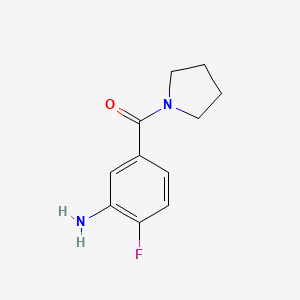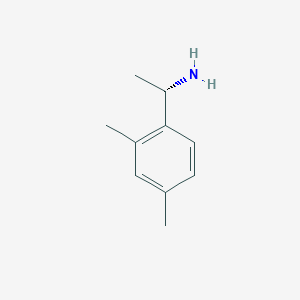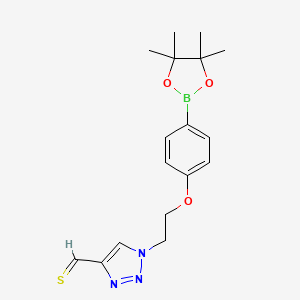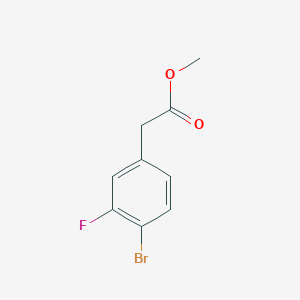
Methyl 2-(4-bromo-3-fluorophenyl)acetate
Vue d'ensemble
Description
“Methyl 2-(4-bromo-3-fluorophenyl)acetate” is a chemical compound with the CAS Number: 942282-41-9 . It has a molecular weight of 247.06 and its IUPAC name is methyl (4-bromo-3-fluorophenyl)acetate .
Synthesis Analysis
The synthesis of “this compound” involves the use of potassium carbonate in acetonitrile at 0 - 60℃ . Methyl iodide is added to a suspension of (4-bromo-3-fluorophenyl)acetic acid and potassium carbonate in dry acetonitrile . The resulting mixture is stirred at 60C overnight under a nitrogen atmosphere . The reaction mixture is then filtered and the solvent is concentrated under reduced pressure to provide the compound .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound can undergo further reactions. For instance, a suspension of methyl (4-bromo-3-fluorophenyl) acetate and Zn(CN)2 in dry DMF was evacuated and purged with argon for 15 minutes . Pd(PPh3)4 was added and the resulting suspension was stirred at 80C overnight under an argon atmosphere .Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow liquid or semi-solid or solid . The compound is stored in a sealed container in a dry room at room temperature .Applications De Recherche Scientifique
Synthesis of Monofluorinated Molecules
Research by Burns and Hagaman (1993) focuses on the synthesis of monofluorinated small molecules, including ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, demonstrating the utility of fluorinated intermediates in the preparation of compounds with potential pharmaceutical applications J. Burns & E. Hagaman, 1993.
Carbohydrate Research
Deal and Horton (1999) described a concise synthesis method for methyl 2,6-dideoxy-2-fluoro-β-L-talopyranoside, emphasizing the role of fluorinated intermediates in carbohydrate chemistry and the synthesis of sugars with modified properties S. Deal & D. Horton, 1999.
Radiopharmaceutical Intermediates
Banks and Hwang (1994) conducted a study on [18F]fluoroarylketones, showcasing the application of fluorinated intermediates in the development of radiopharmaceuticals. Their work underscores the importance of such compounds in medical imaging and diagnostics W. Banks & D. Hwang, 1994.
Organic Synthesis and Material Science
Research into the formation of 4-halo-4-nitrocyclohexa-2,5-dienones from p-halophenols and p-halophenyl acetates has implications for the synthesis of novel organic compounds and materials with potential electronic or photonic applications R. Clewley, G. G. Cross, A. Fischer, & G. Henderson, 1989.
Pharmaceutical Intermediates
The synthesis of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, a key intermediate in the production of atorvastatin calcium, highlights the role of fluorinated compounds in the synthesis of statin medications, which are critical for managing cholesterol levels Zhang Yi-fan, 2010.
Safety and Hazards
The compound has a GHS07 signal word “Warning” and hazard statements H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Relevant Papers There are several peer-reviewed papers and technical documents related to “Methyl 2-(4-bromo-3-fluorophenyl)acetate” available at Sigma-Aldrich .
Propriétés
IUPAC Name |
methyl 2-(4-bromo-3-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSFSDMLTLWFQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285712 | |
| Record name | Methyl 4-bromo-3-fluorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942282-41-9 | |
| Record name | Methyl 4-bromo-3-fluorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942282-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-bromo-3-fluorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401285712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1455011.png)
![2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide](/img/structure/B1455016.png)
![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1455017.png)
![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1455018.png)


![8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1455023.png)

